Potassium (2-carbamoylethyl)trifluoroboranuide
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Overview
Description
Potassium (2-carbamoylethyl)trifluoroboranuide is a member of the organotrifluoroborate family, which are organoboron compounds containing an anion with the general formula [RBF3]− . These compounds are known for their stability and ease of handling, making them valuable in various chemical applications .
Preparation Methods
The synthesis of potassium organotrifluoroborates, including potassium (2-carbamoylethyl)trifluoroboranuide, typically involves the reaction of boronic acids with potassium bifluoride (KHF2) . This method is operationally simple and yields stable, crystalline products that are easy to handle . Industrial production methods often involve nucleophilic substitution reactions, where potassium bromo- and iodomethyltrifluoroborates are used as intermediates .
Chemical Reactions Analysis
Potassium (2-carbamoylethyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons, leading to changes in the oxidation state of the compound.
Cross-Coupling Reactions: Potassium organotrifluoroborates are often used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Scientific Research Applications
Potassium (2-carbamoylethyl)trifluoroboranuide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of potassium (2-carbamoylethyl)trifluoroboranuide involves its role as a nucleophilic reagent in various chemical reactions . The compound’s trifluoroborate group acts as a nucleophile, attacking electrophilic centers in other molecules . This reactivity is facilitated by the stability of the trifluoroborate anion, which is resistant to hydrolysis and oxidation .
Comparison with Similar Compounds
Potassium (2-carbamoylethyl)trifluoroboranuide can be compared to other potassium organotrifluoroborates, such as potassium 4-bromophenyltrifluoroborate and potassium 4-carboxyphenyltrifluoroborate . These compounds share similar stability and reactivity characteristics but differ in their specific functional groups and applications . The unique carbamoylethyl group in this compound provides distinct reactivity and makes it particularly useful in the synthesis of amide-containing molecules .
Properties
Molecular Formula |
C3H6BF3KNO |
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Molecular Weight |
178.99 g/mol |
IUPAC Name |
potassium;(3-amino-3-oxopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C3H6BF3NO.K/c5-4(6,7)2-1-3(8)9;/h1-2H2,(H2,8,9);/q-1;+1 |
InChI Key |
HUVFXOKGHUGUDP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC(=O)N)(F)(F)F.[K+] |
Origin of Product |
United States |
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